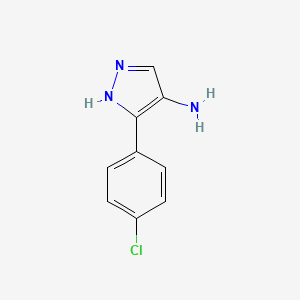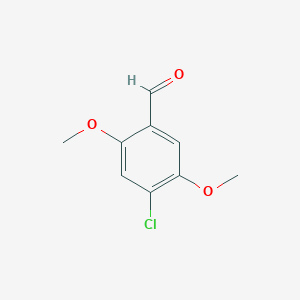
4-Chloro-2,5-dimethoxybenzaldehyde
Übersicht
Beschreibung
4-Chloro-2,5-dimethoxybenzaldehyde is an organic compound with the CAS Number: 90064-48-5 . It has a molecular weight of 200.62 and its IUPAC name is 4-chloro-2,5-dimethoxybenzaldehyde . It is a solid substance stored at room temperature .
Synthesis Analysis
The synthesis of 4-Chloro-2,5-dimethoxybenzaldehyde involves the use of hexamethylenetetramine in tetrahydrofuran at 90 - 95℃ for 2 hours . Another method involves the use of hexamethylenetetramine and 4-chloro-2,5-dimethoxybromomethylbenzene in CHCl3 .Molecular Structure Analysis
The InChI code for 4-Chloro-2,5-dimethoxybenzaldehyde is 1S/C9H9ClO3/c1-12-8-4-7 (10)9 (13-2)3-6 (8)5-11/h3-5H,1-2H3 . The InChI key is VWSPFJJLIGAHLK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Chloro-2,5-dimethoxybenzaldehyde has a density of 1.2±0.1 g/cm3 . It has a boiling point of 322.4±37.0 °C at 760 mmHg . It is a solid substance stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Phenethylamines
4-Chloro-2,5-dimethoxybenzaldehyde: is used as a precursor in the synthesis of various phenethylamines . Phenethylamines are a broad class of compounds with significant pharmacological properties, including psychoactive and stimulant effects. The compound’s structure allows for the introduction of additional functional groups, leading to the creation of substances like 2,5-dimethoxy-4-bromophenethylamine and 4-Chloro-2,5-dimethoxy-phenethylamine.
Molecular Modeling
The compound is also relevant in computational chemistry, where it can be used in molecular modeling programs like Amber, GROMACS, and Avogadro . These simulations can predict the behavior of molecules in various environments, aiding in the design of new drugs or materials.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in spectroscopic analysis techniques such as NMR, HPLC, and LC-MS . Its distinct chemical shifts and retention times can help in the identification and quantification of similar compounds in complex mixtures.
Medicinal Chemistry
The compound’s pharmacokinetic properties, such as high gastrointestinal absorption and blood-brain barrier permeability, make it a compound of interest in medicinal chemistry . It can be used to study the metabolism of drugs and the design of molecules with better pharmacological profiles.
Safety and Toxicology
Lastly, the compound’s safety profile, including its toxicological properties, is crucial for research in safety and toxicology . It can be used to study the effects of exposure to aromatic aldehydes and develop safety protocols for handling and disposal.
Safety and Hazards
Wirkmechanismus
Target of Action
4-Chloro-2,5-dimethoxybenzaldehyde is a chemical compound that primarily targets enzymes involved in the formation of oximes and hydrazones . These enzymes play a crucial role in various biochemical reactions, particularly in the formation of carbon-nitrogen bonds.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in hydroxylamine or hydrazine acts as a nucleophile and reacts with the carbonyl carbon in the aldehyde group of 4-Chloro-2,5-dimethoxybenzaldehyde . This reaction forms an oxime or hydrazone, respectively .
Biochemical Pathways
The formation of oximes and hydrazones is a key step in many biochemical pathways. For instance, the Claisen-Schmidt reaction, which is a type of condensation reaction, involves the formation of β-hydroxycarbonyl compounds that undergo a dehydration reaction to afford the corresponding arylidene compounds . This reaction is typically catalyzed by acids and bases .
Pharmacokinetics
ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be inferred from its chemical structure and properties. For instance, its molecular weight (200.62 g/mol) and LogP value (2.52) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the formation of oximes and hydrazones, which are important intermediates in various biochemical reactions . These intermediates can further react to form a variety of other compounds, depending on the specific conditions and reactants present .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,5-dimethoxybenzaldehyde. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other reactants . Additionally, the compound’s stability may be influenced by storage conditions, as suggested by its recommended storage temperature in a refrigerator .
Eigenschaften
IUPAC Name |
4-chloro-2,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSPFJJLIGAHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451706 | |
| Record name | 4-Chloro-2,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5-dimethoxybenzaldehyde | |
CAS RN |
90064-48-5 | |
| Record name | 4-Chloro-2,5-dimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90064-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

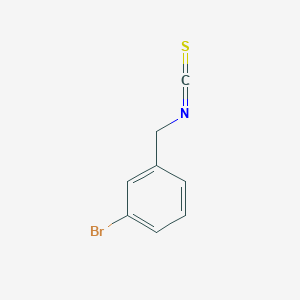
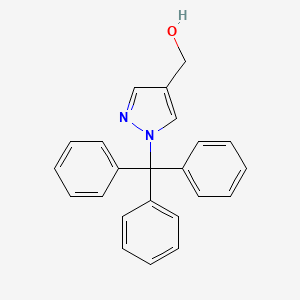

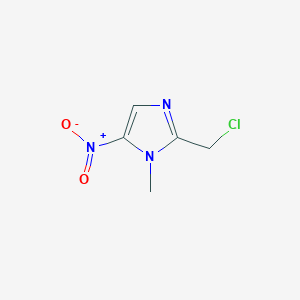

![4-Bromo-7-methoxybenzo[b]thiophene](/img/structure/B1600639.png)
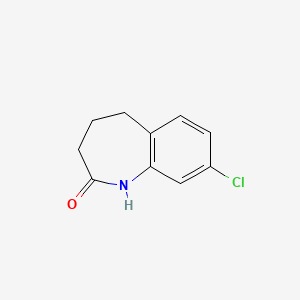
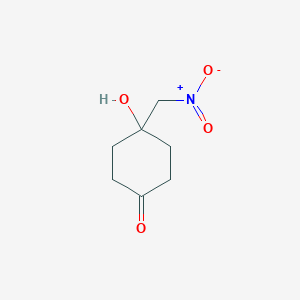
![Methyl imidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1600644.png)
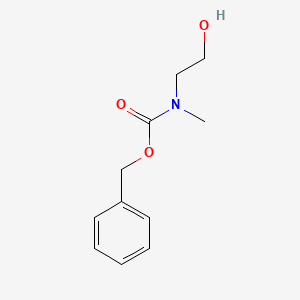
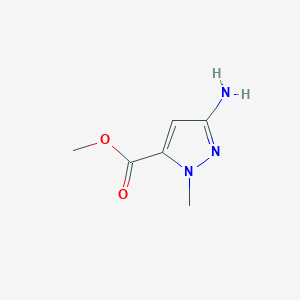
![[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene](/img/structure/B1600647.png)
![[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1600648.png)
